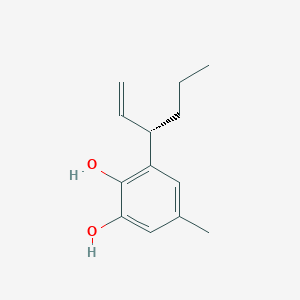
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) is an organic compound that belongs to the catechol family. Catechols are characterized by the presence of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms. This particular compound has a unique structure due to the presence of an ethenylbutyl side chain, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylcatechol and (S)-1-ethenylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A base such as potassium carbonate is used to deprotonate the hydroxyl groups of 5-methylcatechol, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated 5-methylcatechol undergoes nucleophilic substitution with (S)-1-ethenylbutyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-[(S)-1-Ethenylbutyl]-5-methylquinone.
Reduction: Formation of 3-[(S)-1-Ethylbutyl]-5-methylcatechol.
Substitution: Formation of various ethers and esters depending on the reagents used.
Scientific Research Applications
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of catechols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be compared with other catechols such as:
Catechol: Lacks the ethenylbutyl side chain, making it less hydrophobic.
5-Methylcatechol: Similar structure but without the ethenylbutyl side chain.
3-[(S)-1-Ethenylbutyl]catechol: Similar structure but without the methyl group on the benzene ring.
The presence of the ethenylbutyl side chain in 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
193753-46-7 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChI Key |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Isomeric SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
Canonical SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
Synonyms |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















